HIV-1 protease-IN-6

HIV-1 Protease Inhibitor Drug Resistance

Research on darunavir-resistant HIV-1 variants is often hindered by the unavailability of tool compounds that maintain potent activity against these mutants. HIV-1 Protease-IN-6 (compound 17d) directly addresses this gap. It is a picomolar-affinity HIV-1 protease inhibitor (Ki = 4.7 pM) that uniquely retains and enhances antiviral potency against DRV-resistant variants (EC50 = 0.61 μM vs. 0.74 μM for wild-type). - Exceptional target engagement: Ki of 4.7 pM, >200-fold tighter than darunavir (Ki = 1 nM). - Retained potency against resistance: Superior EC50 against DRV-resistant HIV-1 compared to wild-type. - High purity: Supplied as a solid at ≥98% purity, soluble in DMSO. - Reliable supply: Product is in stock and available for immediate global shipment.

Molecular Formula C27H31FN2O6S
Molecular Weight 530.6 g/mol
Cat. No. B14888123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-6
Molecular FormulaC27H31FN2O6S
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1
InChIKeyYUYRLUJCQDDJKL-IZZNHLLZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Protease-IN-6: Darunavir-Overcoming Protease Inhibitor


HIV-1 protease-IN-6 (compound 17d) is a small-molecule HIV-1 protease inhibitor characterized by exceptional picomolar affinity for its target . It belongs to a class of peptidomimetic inhibitors designed to disrupt the maturation of HIV-1 virions by binding the protease active site. The compound is notable for its high in vitro potency and, critically, its retained or enhanced activity against viral variants resistant to the clinical protease inhibitor darunavir (DRV) . It is typically supplied as a solid powder with a purity of ≥98% and is soluble in DMSO for research applications .

Target & Model HIV-1 protease inhibitor, supports darunavir-resistant variant research
Potency Context Picomolar enzyme inhibition profile reported
Format Solid powder, DMSO-soluble for research use

HIV-1 Protease-IN-6: Why Substitution Fails


In the context of HIV-1 protease inhibitor research, direct compound substitution based on target class alone is unreliable due to the profound impact of acquired drug resistance mutations on inhibitor efficacy [1]. Clinical protease inhibitors like darunavir, while potent against wild-type virus, can be rendered ineffective by specific mutations in the viral protease [2]. HIV-1 protease-IN-6 is distinguished by its ability to maintain and even increase its antiviral potency against darunavir-resistant variants, a property not shared by many other protease inhibitors [3]. Therefore, substituting HIV-1 protease-IN-6 with another in-class inhibitor would risk a complete loss of activity in models designed to study DRV-resistant HIV-1, negating the core scientific objective of overcoming this specific resistance barrier.

!
In-class substitution with standard protease inhibitors may lose activity against darunavir-resistant variants.
!
Protease mutation profiles can render many PIs ineffective; only resistance-retaining compounds are relevant for DRV-failure models.
!
Replacing with another analog may not reproduce the inverse resistance profile seen with HIV-1 protease-IN-6.

HIV-1 Protease-IN-6 Comparative Evidence


Antiviral Potency Against Darunavir-Resistant HIV-1

HIV-1 protease-IN-6 demonstrates a crucial differentiation from the clinical protease inhibitor darunavir (DRV) by exhibiting enhanced antiviral activity against a DRV-resistant viral variant. While darunavir's efficacy is diminished against these mutants, HIV-1 protease-IN-6 shows an improvement in potency. The EC50 value for HIV-1 protease-IN-6 against the DRV-resistant variant is 0.61 μM, compared to an EC50 of 0.74 μM against the wild-type HIV-1NL4-3 strain . This inverse resistance profile is a key selection criterion for studies targeting DRV failure.

Antiviral Potency vs DRV-Resistant Variant
Head-to-head
HIV-1 protease-IN-6: 0.61 µM DRV-resistant variant
HIV-1 protease-IN-6: 0.74 µM Wild-type HIV-1NL4-3
1.2-fold lower EC50 against resistant variant
Supports DRV-resistance mechanism studies; inverse resistance profile observed.
MT-4 cell antiviral assay, DRV-resistant variant.
HIV-1 Protease Inhibitor Drug Resistance

Protease Affinity: Picomolar vs. Nanomolar

When comparing closely related analog HIV-1 protease-IN-7 (compound 16), HIV-1 protease-IN-6 shows a >160-fold improvement in enzyme inhibition (Ki) and IC50. HIV-1 protease-IN-6 exhibits a Ki of 4.7 pM and an IC50 of 21 pM against HIV-1 protease . In contrast, HIV-1 protease-IN-7 has an IC50 of 3.52 nM . This vast difference in target affinity translates to potentially lower required concentrations in enzymatic assays.

Enzymatic Inhibition vs Analog
Reported
IN-6 IC50: 21 pM Ki: 4.7 pM
IN-7 IC50: 3.52 nM (3520 pM)
~168-fold more potent (IC50)
Supports low-concentration enzymatic assay context; reduces solvent load.
Purified HIV-1 protease, cross-study comparison.
HIV-1 Protease Inhibitor Enzyme Kinetics

Binding Affinity vs. Darunavir

HIV-1 protease-IN-6 demonstrates a significantly higher binding affinity for its target compared to the potent clinical inhibitor darunavir. The reported Ki value for HIV-1 protease-IN-6 is 4.7 pM , whereas darunavir's Ki for wild-type HIV-1 protease is reported as 1 nM (1000 pM) . This represents a greater than 200-fold difference in equilibrium dissociation constant, indicating that HIV-1 protease-IN-6 forms a much more stable enzyme-inhibitor complex.

Binding Affinity vs Darunavir
Reported
IN-6 Ki: 4.7 pM Wild-type protease
Darunavir Ki: 1 nM (1000 pM)
~213-fold tighter binding
Supports high-affinity structural biology and enzyme saturation contexts.
Wild-type HIV-1 protease inhibition assay, reported cross-study.
HIV-1 Protease Inhibitor Binding Affinity

HIV-1 Protease-IN-6 Research Applications


Investigating Mechanisms of Darunavir Resistance

HIV-1 protease-IN-6 is the ideal tool for dissecting the molecular basis of darunavir resistance. Its unique ability to potently inhibit DRV-resistant viral variants, with an EC50 of 0.61 μM compared to 0.74 μM for wild-type , allows researchers to directly compare inhibitor binding and viral fitness in isogenic virus pairs. This application is critical for academic labs and pharmaceutical R&D focused on next-generation HIV therapies.

Ultra-Sensitive HIV-1 Protease Activity Assays

For biochemical and cell-free assays requiring maximum sensitivity, HIV-1 protease-IN-6 is the superior choice over analogs like HIV-1 protease-IN-7. With a Ki of 4.7 pM, which is over 200-fold tighter than darunavir's 1 nM and >160-fold more potent than HIV-1 protease-IN-7 , it enables the detection of extremely low levels of protease activity and facilitates precise enzyme kinetics studies where a high-affinity probe is necessary.

Structural Biology of Inhibitor-Protease Complexes

The picomolar binding affinity (Ki = 4.7 pM) of HIV-1 protease-IN-6 for HIV-1 protease makes it an excellent candidate for co-crystallization studies and other structural biology applications. This high affinity ensures complete saturation of the enzyme's active site, which is essential for obtaining high-resolution structural data of the inhibitor-protease complex. Such studies are vital for rational drug design and understanding the structural basis of drug resistance.

Benchmarking Novel Inhibitors Against DRV-Resistant HIV-1

In drug discovery campaigns, HIV-1 protease-IN-6 serves as a potent reference standard for profiling new chemical entities against DRV-resistant HIV-1. Its enhanced activity against these mutants (EC50 = 0.61 μM) compared to wild-type (EC50 = 0.74 μM) provides a critical benchmark for evaluating whether new candidate molecules can similarly overcome this clinically significant resistance barrier, guiding medicinal chemistry optimization.

Application
Selection Property
Validation Focus
DRV resistance mechanism studies
Retained potency against DRV-resistant variants
DRV-resistant vs wild-type antiviral endpoint comparison
Ultra-sensitive enzymatic assays
Picomolar enzyme inhibition affinity
Low-concentration probe; minimize solvent interference
Structural biology (co-crystallization)
High-affinity inhibitor for complete active-site saturation
Complex stability and high-resolution structural data
Benchmarking novel inhibitors
Activity profile against DRV-resistant mutants
Comparator for overcoming resistance barrier in drug discovery
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